

Spectroscopic Profile of Benzo[c]chrysene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzo[c]chrysene

Cat. No.: B089444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzo[c]chrysene**, a polycyclic aromatic hydrocarbon (PAH). The information is presented to be a valuable resource for researchers and professionals engaged in the study and development of therapeutic agents, where the characterization of such molecules is critical.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of polycyclic aromatic hydrocarbons is a valuable tool for characterizing their electronic transitions. The absorption maxima for **Benzo[c]chrysene** in ethanol are detailed below.

Table 1: UV-Vis Spectroscopic Data for **Benzo[c]chrysene**

Wavelength (λ_{max} , nm)	Molar Absorptivity (ϵ)	Solvent
222	4.55 ($\log \epsilon$)	Alcohol
258	4.96 ($\log \epsilon$)	Alcohol
268	5.20 ($\log \epsilon$)	Alcohol
295	4.08 ($\log \epsilon$)	Alcohol
320	4.12 ($\log \epsilon$)	Alcohol
344	2.81 ($\log \epsilon$)	Alcohol
353	2.57 ($\log \epsilon$)	Alcohol
361	2.80 ($\log \epsilon$)	Alcohol

Note: Data presented is for the related compound Chrysene, as specific experimental data for **Benzo[c]chrysene** was not available in the cited sources. This data can serve as a reference point for the analysis of **Benzo[c]chrysene**.^[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups. The characteristic IR absorption bands for **Benzo[c]chrysene** are presented below.

Table 2: Infrared (IR) Spectroscopic Data for **Benzo[c]chrysene**

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1680 - 1620	Variable	Aromatic C=C Stretch
860 - 680	Strong	Aromatic C-H Out-of-Plane Bend

Note: The data in this table represents typical ranges for polycyclic aromatic hydrocarbons and is not specific to experimentally measured values for **Benzo[c]chrysene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. While specific experimental ^1H and ^{13}C NMR data for **Benzo[c]chrysene** is not readily available in public databases[2], the expected chemical shift ranges for aromatic compounds are provided below for reference.

Table 3: Predicted ^1H NMR Chemical Shift Ranges for **Benzo[c]chrysene**

Proton Type	Chemical Shift (δ , ppm)	Solvent
Aromatic Protons	7.0 - 9.0	CDCl_3

Table 4: Predicted ^{13}C NMR Chemical Shift Ranges for **Benzo[c]chrysene**

Carbon Type	Chemical Shift (δ , ppm)	Solvent
Aromatic Carbons	120 - 150	CDCl_3

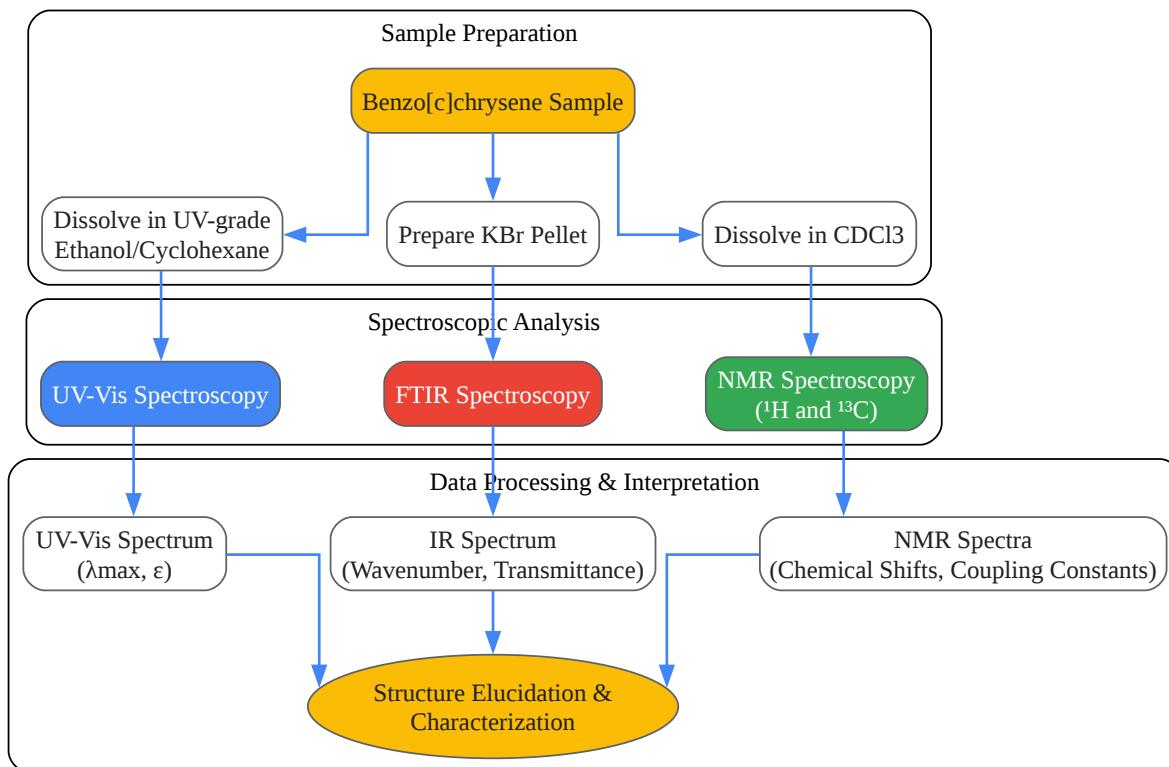
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard methods for the analysis of polycyclic aromatic hydrocarbons.

UV-Vis Spectroscopy

A solution of **Benzo[c]chrysene** is prepared in a UV-grade solvent, such as ethanol or cyclohexane. The concentration is adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1 AU). The spectrum is recorded over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer with the pure solvent as a reference.

Infrared (IR) Spectroscopy


For solid samples, the KBr pellet method is commonly employed. A small amount of **Benzo[c]chrysene** (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Benzo[c]chrysene** is prepared by dissolving a few milligrams of the compound in a deuterated solvent, such as chloroform-d (CDCl_3). A small amount of a reference standard, typically tetramethylsilane (TMS), may be added. The ^1H and ^{13}C NMR spectra are then acquired on a high-resolution NMR spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a polycyclic aromatic hydrocarbon like **Benzo[c]chrysene**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow for **Benzo[c]chrysene**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(c)chrysene | C22H14 | CID 9135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzo[c]chrysene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089444#spectroscopic-data-uv-ir-nmr-for-benzo-c-chrysene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com